Hydroxy-PEG12-acid: A Technical Guide for Researchers and Drug Development Professionals
Hydroxy-PEG12-acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Properties, Applications, and Experimental Use of Hydroxy-PEG12-acid
Hydroxy-PEG12-acid is a discrete polyethylene glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in bioconjugation and drug delivery. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a 12-unit ethylene glycol chain, offers researchers a powerful tool for covalently linking molecules of interest. The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols relevant to the use of Hydroxy-PEG12-acid in a research and development setting.
Core Properties and Specifications
Hydroxy-PEG12-acid is a well-defined molecule with consistent properties, making it suitable for applications requiring high purity and batch-to-batch reproducibility. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid |
| Synonyms | HO-PEG12-COOH, Hydroxy-PEG12-propionic acid |
| Molecular Formula | C27H54O15 |
| Molecular Weight | 618.71 g/mol |
| Appearance | Colorless liquid or white solid |
| Purity | Typically >95% |
| Solubility | Soluble in water and most organic solvents. Specific quantitative data is not readily available. |
| Storage Conditions | Store at -20°C for long-term stability. For short-term, 2-8°C is acceptable. Keep desiccated. |
Applications in Research and Drug Development
The bifunctional nature of Hydroxy-PEG12-acid makes it a valuable linker in a variety of bioconjugation applications. The terminal carboxylic acid can be readily activated to react with primary amines, while the hydroxyl group can be further modified or used as an attachment point.
A significant application of Hydroxy-PEG12-acid is in the construction of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in molecules like Hydroxy-PEG12-acid plays a crucial role in connecting the target protein binder and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.
Experimental Protocols
The following section outlines a general experimental protocol for the conjugation of Hydroxy-PEG12-acid to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the activation of the carboxylic acid moiety of Hydroxy-PEG12-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine.
Materials:
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Hydroxy-PEG12-acid
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Amine-containing molecule of interest
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.5-6.0
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Quenching reagent: Hydroxylamine or Tris buffer
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Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
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Preparation of Reagents:
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Dissolve Hydroxy-PEG12-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
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Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.
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Dissolve the amine-containing molecule in the appropriate reaction buffer.
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Activation of Hydroxy-PEG12-acid:
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In a reaction vessel, add the Hydroxy-PEG12-acid solution.
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Add a molar excess (typically 1.2-1.5 equivalents) of both EDC and NHS to the Hydroxy-PEG12-acid solution.
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Allow the activation reaction to proceed at room temperature for 15-30 minutes. This forms an NHS-ester intermediate.
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Conjugation to the Amine-Containing Molecule:
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Add the activated Hydroxy-PEG12-acid solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule will need to be optimized for the specific application.
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Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C. The reaction pH should be maintained between 7.2 and 8.0 for efficient acylation of primary amines.
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Quenching the Reaction:
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Add a quenching reagent, such as hydroxylamine or a Tris buffer, to consume any unreacted NHS-ester.
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Purification of the Conjugate:
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Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
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Characterization:
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Characterize the final conjugate using techniques such as mass spectrometry (to confirm the molecular weight), NMR spectroscopy (for structural elucidation), and/or functional assays to confirm the activity of the conjugated molecules.
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Visualizing Workflows and Pathways
Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for the bioconjugation of Hydroxy-PEG12-acid to an amine-containing molecule.
Caption: General workflow for the bioconjugation of Hydroxy-PEG12-acid.
Conceptual Signaling Pathway for a PROTAC
This diagram illustrates the conceptual mechanism of action for a PROTAC utilizing a linker such as Hydroxy-PEG12-acid.
Caption: Conceptual pathway of PROTAC-mediated protein degradation.
Synthesis
While a specific, detailed synthesis protocol for Hydroxy-PEG12-acid is not widely published in open literature, heterobifunctional PEGs of the type HO-PEGn-COOH are generally synthesized from corresponding PEG diols. One common approach involves the protection of one hydroxyl group, followed by the oxidation of the unprotected hydroxyl group to a carboxylic acid, and subsequent deprotection. Alternatively, a mono-protected PEG can be reacted with a molecule containing a protected carboxylic acid, followed by deprotection. These multi-step syntheses require careful control of reaction conditions to ensure high purity and yield of the final product.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be optimized for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.
